molecular formula C14H14O3 B1680422 2-(6-Methoxy-2-naphthyl)propionic acid CAS No. 23981-80-8

2-(6-Methoxy-2-naphthyl)propionic acid

Cat. No.: B1680422
CAS No.: 23981-80-8
M. Wt: 230.26 g/mol
InChI Key: CMWTZPSULFXXJA-UHFFFAOYSA-N
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
2-(6-methoxy-2-naphthalenyl)propanoic acid is a member of naphthalenes.

Mechanism of Action

Target of Action

The primary targets of DL-Naproxen are the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Mode of Action

DL-Naproxen acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes . It binds to these enzymes and prevents them from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition results in decreased production of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

By inhibiting the COX enzymes, DL-Naproxen disrupts the prostaglandin synthesis pathway . This leads to a decrease in the production of prostaglandins, particularly those involved in inflammation (PGE2), pain (PGE2 and PGI2), and fever (PGE2). The downstream effect of this is a reduction in these symptoms .

Result of Action

The molecular and cellular effects of DL-Naproxen’s action primarily involve the reduction of inflammation, pain, and fever. By inhibiting the production of prostaglandins, DL-Naproxen reduces the physiological responses that these compounds mediate. This includes the dilation of blood vessels (vasodilation), sensitization of nerve endings to pain, and elevation of body temperature .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DL-Naproxen. For instance, factors such as pH can affect the drug’s solubility and therefore its absorption and bioavailability. Additionally, individual factors such as age, sex, genetic factors, and health status can influence how an individual metabolizes and responds to the drug .

Biochemical Analysis

Biochemical Properties

2-(6-Methoxynaphthalen-2-yl)propanoic acid plays a significant role in biochemical reactions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever . By inhibiting COX-1 and COX-2, 2-(6-Methoxynaphthalen-2-yl)propanoic acid reduces the production of prostaglandins, thereby alleviating inflammation and pain . The compound interacts with the active sites of COX enzymes through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition .

Cellular Effects

2-(6-Methoxynaphthalen-2-yl)propanoic acid exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound inhibits the COX enzymes, leading to a decrease in prostaglandin synthesis, which in turn affects cell signaling pathways involved in inflammation and pain . Additionally, 2-(6-Methoxynaphthalen-2-yl)propanoic acid can alter gene expression by modulating the activity of transcription factors and other regulatory proteins . This modulation can impact cellular metabolism, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 2-(6-Methoxynaphthalen-2-yl)propanoic acid involves its binding to the active sites of COX-1 and COX-2 enzymes . The compound forms hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites, leading to enzyme inhibition . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever . Additionally, 2-(6-Methoxynaphthalen-2-yl)propanoic acid may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(6-Methoxynaphthalen-2-yl)propanoic acid can change over time due to its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to 2-(6-Methoxynaphthalen-2-yl)propanoic acid in in vitro and in vivo studies has shown that it can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-(6-Methoxynaphthalen-2-yl)propanoic acid vary with different dosages in animal models . At therapeutic doses, the compound effectively reduces inflammation, pain, and fever without causing significant adverse effects . At higher doses, 2-(6-Methoxynaphthalen-2-yl)propanoic acid can cause toxic effects, including gastrointestinal ulcers, renal toxicity, and hepatotoxicity . These adverse effects are primarily due to the inhibition of COX-1, which is involved in maintaining the integrity of the gastrointestinal mucosa, renal function, and liver function .

Metabolic Pathways

2-(6-Methoxynaphthalen-2-yl)propanoic acid is metabolized primarily in the liver through oxidation and conjugation reactions . The compound is initially oxidized by cytochrome P450 enzymes to form hydroxylated metabolites, which are then conjugated with glucuronic acid or sulfate to form more water-soluble metabolites . These metabolites are excreted primarily in the urine . The metabolic pathways of 2-(6-Methoxynaphthalen-2-yl)propanoic acid involve several enzymes and cofactors, including cytochrome P450 enzymes, glucuronosyltransferases, and sulfotransferases .

Transport and Distribution

2-(6-Methoxynaphthalen-2-yl)propanoic acid is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can bind to plasma proteins, such as albumin, which facilitates its transport in the bloodstream . Within cells, 2-(6-Methoxynaphthalen-2-yl)propanoic acid can interact with transporters and binding proteins that influence its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of transporters .

Subcellular Localization

The subcellular localization of 2-(6-Methoxynaphthalen-2-yl)propanoic acid can affect its activity and function . The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on its interactions with targeting signals and post-translational modifications . These interactions can influence the compound’s ability to modulate cell signaling pathways, gene expression, and cellular metabolism . For example, the localization of 2-(6-Methoxynaphthalen-2-yl)propanoic acid to the nucleus can impact its ability to interact with transcription factors and other regulatory proteins, thereby affecting gene expression .

Properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWTZPSULFXXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860274
Record name 2-(6-Methoxynaphthalen-2-yl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23981-80-8, 26159-31-9
Record name (±)-Naproxen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23981-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Racemic Naproxen
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(6-Methoxynaphthalen-2-yl)propanoic acid
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Record name (±)-2-(6-methoxy-2-naphthyl)propionic acid
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Record name 2-(6-methoxy-2-naphthyl)propionic acid
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Synthesis routes and methods I

Procedure details

Depending on the reaction conditions, hydrolysis of an ester, ortho ester or amide formed may be effected concomitantly or sequentially by standard methods. For example, when the protic solvent medium comprises acetic acid and sodium acetate and the ester substrate comprises 1,1-dimethoxy-1-(6-methoxy-2-naphthyl)prop-2-yl methanesulfonate, there is afforded the compound, methyl 2-(6-methoxy-2-naphthyl)propionate. The methyl ester is then hydrolyzed to the corresponding acid by contact with base. Alternatively, the α-arylalkanoic acid can be obtained by concomitant hydrolysis by maintaining the ester substrate in contact with a methanol-water solution containing sodium bicarbonate. Typically, 1,1-dimethoxy-1-(6-methoxy-2-naphthyl)prop-2-yl methanesulfonate is maintained in contact with a methanol-water solution containing sodium bicarbonate to afford 2-(6-methoxy-2-naphthyl)propionic acid.
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Synthesis routes and methods II

Procedure details

Using the apparatus of the above Comparative Example, a toluene solution of 2-(6-methoxy-2-naphthyl)propionic acid (580.68 grams, 18.11 wt % solids, 91.64% S-enantiomer) was prepared from a sample of high chiral purity (S)-2-(6-methoxy-2-naphthyl)propionic acid, and racemic 2-(6-methoxy-2-naphthyl)propionic acid. The solution was heated to 85° C. Totals of 27.59 grams of 49.22 wt % NaOH and 7.822 grams of water were added. Two clear liquid phases were obtained. Water was stripped to 94.0° C. in 285 minutes. The total amount of water collected during the strip was 21.36 grams and the amount of toluene removed was 1.83 grams. The batch was agitated at 93.6°-94.0° C. for 15 minutes and cooled to 75° C. in 82 minutes and agitated at 75° C. for 60 minutes. Solids in the slurry settled well at the end of the 60-minute 75° C. ride. The centrifuge cake (sodium (S)-2-(6-methoxy-2-naphthyl)propionate monohydrate) was washed with 149.94 grams of hot (75° C.) toluene. Totals of 483.77 and 127.61 grams of mother liquor and wash liquor were recovered, respectively. The wet centrifuge cake weighed 75.02 grams which after drying for 8 hours at 80°-90° C. and under full vacuum yielded 67.29 grams of anhydrous sodium (S)-2-(6-methoxy-2-naphthyl)propionate. Chiral purities for the product and the mother liquor were found by analysis to be 99.03% S-enantiomer and 80.28% S-enantiomer, respectively.
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Synthesis routes and methods III

Procedure details

Using 6-methoxy-2-vinylnaphthalene formed per (K) above, such as in (c) of the general procedure thereof, charge the following ingredients to a suitable reactor such as a 2-L Hastalloy C Parr reactor: 6-methoxy-2-vinylnaphthalene (MVN), PdCl2, CuCl2, tetrahydrofuran, aqueous HCl, and neomenthyldiphenylphosphine. Seal the reactor and purge several times with carbon monoxide. Then fill the reactor with carbon monoxide and apply heat to the reactor contents. Keep the temperature at about 90° C. while stirring the reaction mixture until completion of the reaction. Recover the (±)-2-(6-methoxy-2-naphthyl)propionic acid from the reaction mixture as sodium (±)-2-(6-methoxy-2-naphthyl)propionate by adding water, toluene and excess aqueous caustic (e.g., 5 to 20% excess as a 20-25% solution) to the reaction mixture, stirring the resultant mixture, and then separating the organic layer from the aqueous phase containing sodium (±)-2-(6-methoxy-2-naphthyl)propionate. Additional workup procedures can be employed to increase the yield and purity of recovered sodium (±)-2-(6-methoxy-2-naphthyl)propionate. This typically involves washing the aqueous phase several times with toluene or like solvent to extract neutral organics remaining therein. Acidification of the sodium (±)-2-(6-methoxy-2-naphthyl)propionate yields (±)-2-(6-methoxy-2-naphthyl)propionic acid. One preferred way of carrying out the acidification involves adding toluene to the toluene-washed aqueous phase, warming to about 80° C., and acidifying with aqueous sulfuric acid. The (±)-2-(6-methoxy-2-naphthyl)propionic acid is isolated by allowing the hot toluene solution to cool to room temperature to crystallize the dissolved (±)-2-(6-methoxy-2-naphthyl)propionic acid. The (±)-2-(6-methoxy-2-naphthyl)propionic acid crystals are collected, rinsed with toluene, rinsed with heptane or pentane to facilitate drying, and brought to constant weight in a vacuum oven operated for example at 52° C. and 2 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-Methoxy-2-naphthyl)propionic acid
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2-(6-Methoxy-2-naphthyl)propionic acid
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2-(6-Methoxy-2-naphthyl)propionic acid
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Reactant of Route 6
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Customer
Q & A

Q1: How does Naproxen exert its anti-inflammatory effects?

A1: Naproxen functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the activity of cyclooxygenase (COX) enzymes. [ [] ] COX enzymes catalyze the production of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, Naproxen reduces prostaglandin synthesis, thus alleviating inflammatory symptoms. [ [] ]

Q2: What is the molecular formula and weight of Naproxen?

A2: The molecular formula of Naproxen is C14H14O3. Its molecular weight is 230.26 g/mol.

Q3: Are there any spectroscopic techniques used to characterize Naproxen?

A3: Yes, various spectroscopic techniques are employed for characterizing Naproxen, including:

  • Infrared (IR) spectrometry: Used to identify functional groups within the molecule. [ [] ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information on the structure and dynamics of the molecule. Both 1D and 2D NMR techniques, such as 1H CRAMPS, 13C CP MAS, and 2D 1H–13C MAS-J-HMQC, have been used to fully assign the 1H and 13C resonances of Naproxen in different crystalline forms. [ [] ]

Q4: Is Naproxen known to possess any catalytic properties?

A4: Based on the provided research, Naproxen is not reported to have catalytic properties. It primarily functions as a pharmaceutical agent targeting COX enzymes.

Q5: Have computational methods been applied to study Naproxen?

A6: Yes, computational chemistry techniques, particularly Density Functional Theory (DFT), have been employed to study Naproxen. For instance, DFT calculations, in conjunction with solid-state NMR experiments, were used to investigate intermolecular ring current effects on 1H chemical shifts in two crystalline forms of Naproxen (NAPRO-A and NAPRO-S). [ [] ]

Q6: How do structural modifications of Naproxen affect its activity?

A7: Research on Naproxen prodrugs sheds light on the SAR. For instance, studies explored aminoacyloxyalkyl esters and morpholinyl- and methylpiperazinylacyloxyalkyl esters of Naproxen. [ [], [] ] These modifications aimed to enhance topical drug delivery by altering the aqueous solubility and lipophilicity of the parent compound.

Q7: What strategies are being explored to improve the stability and delivery of Naproxen?

A8: Various formulation strategies have been investigated, including:* Prodrugs: The development of prodrugs, such as aminoacyloxyalkyl esters and morpholinyl- and methylpiperazinylacyloxyalkyl esters, aims to enhance topical delivery. [ [], [] ]* Polymeric conjugates: Naproxen has been conjugated to polymers like dextran to control its release. This approach utilizes the direct reaction of dextran with the potassium salt of Naproxen, employing pyridine/sulfonyl chloride as an activating agent. [ [] ]

Q8: Is there information available on the environmental impact of Naproxen?

A8: The provided research articles do not contain information on the environmental impact or degradation of Naproxen.

Q9: What is the pharmacokinetic profile of Naproxen?

A10: Naproxen exhibits rapid and complete absorption after oral administration. [ [] ] It has a high degree of plasma protein binding and a mean elimination half-life of approximately 14 hours in humans. [ [] ] This relatively long half-life allows for twice-daily dosing. Naproxen is primarily eliminated through metabolism and urinary excretion. [ [], [] ]

Q10: What are the key findings from clinical trials on Naproxen?

A11: Clinical studies demonstrate the efficacy of Naproxen in treating various inflammatory conditions, including rheumatoid arthritis and osteoarthritis. [ [], [] ] * Long-term assessments: Studies have evaluated its long-term safety and efficacy profile over periods extending to 5 years. [ [] ] * Comparative trials: Head-to-head clinical trials have been conducted to compare the efficacy and safety of Naproxen with other NSAIDs like indomethacin, aspirin, and ibuprofen. [ [], [], [] ]

Q11: Is there evidence of resistance development to Naproxen?

A11: The provided research does not provide information regarding resistance mechanisms to Naproxen.

Q12: What are the potential adverse effects associated with Naproxen?

A13: While generally safe and well-tolerated, Naproxen use, like other NSAIDs, has been associated with gastrointestinal side effects in some patients. [ [] ]

Q13: Are there efforts to develop targeted delivery systems for Naproxen?

A14: While the research doesn't directly address targeted delivery, the development of prodrugs with improved lipophilicity, such as those incorporating morpholinyl- and methylpiperazinylacyloxyalkyl groups, suggests a potential for enhanced skin penetration and topical delivery. [ [] ]

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